molecular formula C17H21ClN2O4 B14713189 2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione CAS No. 22295-81-4

2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione

Cat. No.: B14713189
CAS No.: 22295-81-4
M. Wt: 352.8 g/mol
InChI Key: AVLJJKWOWLRPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound is characterized by the presence of a chloronaphthalene core substituted with bis(2-hydroxyethyl)amino and propylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloronaphthalene-1,4-dione and bis(2-hydroxyethyl)amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at a moderate level, typically around 60-80°C.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The chloronaphthalene core allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, affecting gene expression and cellular functions.

    Modulating Signaling Pathways: It can influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)ethan-1-ol: This compound shares a similar structure but lacks the chloronaphthalene core.

    2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-5-hydroxy-1,4-dimethylnaphtho[1,2-d][1,3]thiazol-1: This compound has a similar naphthoquinone structure with additional functional groups.

Uniqueness

2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione is unique due to its specific combination of functional groups and the presence of a chloronaphthalene core. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

22295-81-4

Molecular Formula

C17H21ClN2O4

Molecular Weight

352.8 g/mol

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propylamino]-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C17H21ClN2O4/c18-14-15(19-6-3-7-20(8-10-21)9-11-22)17(24)13-5-2-1-4-12(13)16(14)23/h1-2,4-5,19,21-22H,3,6-11H2

InChI Key

AVLJJKWOWLRPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.